molecular formula C20H18O2 B076173 Benzene, 1,2-bis(phenoxymethyl)- CAS No. 10403-74-4

Benzene, 1,2-bis(phenoxymethyl)-

Cat. No. B076173
CAS RN: 10403-74-4
M. Wt: 290.4 g/mol
InChI Key: JTWBMEAENZGSOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-bis(phenoxymethyl)benzene derivatives involves several steps, typically starting from 1,2-bis(hydroxymethyl)benzene. A notable method involves its reaction with 4-nitrophthalodinitrile to produce 1,2-bis(3,4-dicyanophenoxymethyl)benzene, which can further react to form binuclear zinc phthalocyanines. These syntheses utilize microwave heating to reduce reaction times and increase yields (Tolbin et al., 2002).

Molecular Structure Analysis

The molecular structure of 1,2-bis(pentaphenylphenyl)benzene, a related compound, was determined by cycloaddition of 1,2-bis(phenylethynyl)benzene and tetracyclone, adopting a C2-symmetric conformation in the crystal. This structural analysis helps in understanding the spatial arrangement and potential reactivity of such compounds (Nguyen et al., 2019).

Chemical Reactions and Properties

1,2-Bis(phenoxymethyl)benzene and its derivatives participate in various chemical reactions, leading to the formation of complex structures. For instance, reactions with aromatic dicarboxylic acids produce aromatic polyamides with high thermal stability, indicating the compound's versatility in polymer chemistry (Yang et al., 1996).

Physical Properties Analysis

The physical properties of 1,2-bis(phenoxymethyl)benzene derivatives, such as their crystalline structure and phase behavior, have been studied. For example, the synthesis and phase behavior of polyethers and copolyethers based on 1,2-bis(4-hydroxyphenyl)ethane demonstrate the compound's ability to form hexagonal columnar mesophases, highlighting its potential in materials science (Percec et al., 1992).

Scientific Research Applications

Preparation of Binuclear Zinc Phthalocyanines

A method was developed for synthesizing 1,2-bis(3,4-dicyanophenoxymethyl)benzene, which was subsequently used to create new types of binuclear zinc phthalocyanines. These compounds are notable for their bridges containing o-phenylidene, demonstrating potential in materials science for their unique structural and electronic properties (Tolbin et al., 2002); (Tolbin et al., 2003).

Crosslinking in Polymeric Materials

1,4-bis(hydroxymethyl)benzene and similar compounds have been used as crosslinkers in the preparation of proton exchange membranes (PEMs) from sulphonated poly (ether ether ketone) (SPEEK). This application highlights the compound's utility in enhancing the physico-chemical properties of PEMs, crucial for fuel cell technologies (Hande et al., 2008).

Ligand Synthesis for Metal Coordination

The synthesis of 1,2-bis(trimethylstannyl)benzene demonstrates its role as an intermediate for bidentate Lewis acids. This showcases its application in creating catalysts and materials with tailored electronic and structural characteristics for various industrial processes (Chopa et al., 2002).

Biological and Medicinal Applications

Antiprotozoal Activities

Dicationic bis(phenoxymethyl)benzenes have been evaluated for their antiprotozoal activities. These compounds, structurally related to pentamidine, have shown promise in treating diseases caused by Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, indicating potential for the development of new antiparasitic drugs (Patrick et al., 2009).

Catalytic and Material Science Applications

Selective Hydroxylation of Benzene

A dicopper(II) complex based on 1,2-bis[2-[bis(2-pyridylmethyl)aminomethyl]-6-pyridyl]ethane showed remarkable efficiency in the selective hydroxylation of benzene to phenol. This process demonstrates the compound's utility in catalysis, offering a pathway to more environmentally friendly and efficient chemical transformations (Tsuji et al., 2017).

Catalysts for Alkoxycarbonylation of Alkenes

The development of advanced catalyst systems using 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene underscores the importance of this class of compounds in refining industrial processes. These catalysts have been applied successfully in the functionalization of alkenes, highlighting their potential to impact the chemical industry by broadening the range of accessible ester products (Dong et al., 2017).

properties

IUPAC Name

1,2-bis(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18O2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWBMEAENZGSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074891
Record name Benzene, 1,2-bis(phenoxymethyl)-
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

10403-74-4
Record name 1,2-Bis(phenoxymethyl)benzene
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Record name Benzene, 1,2-bis(phenoxymethyl)-
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Record name Benzene, 1,2-bis(phenoxymethyl)-
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Record name Benzene, 1,2-bis(phenoxymethyl)-
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Record name 1,2-bis(phenoxymethyl)benzene
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Q & A

Q1: What is the significance of using 1,2-bis(phenoxymethyl)benzene in the study mentioned in the abstract?

A1: The research highlights the use of 1,2-bis(phenoxymethyl)benzene as a precursor to generate o-quinodimethane (o-QDM) through excimer laser photolysis []. o-QDMs are highly reactive intermediates valuable in organic synthesis, particularly for constructing complex cyclic structures. 1,2-bis(phenoxymethyl)benzene, when exposed to specific wavelengths of light from excimer lasers, undergoes a photochemical transformation, releasing o-QDM. This o-QDM can then react with various dienophiles (compounds with a double bond) to form cycloadducts, which are products of a [4+2] cycloaddition reaction. This approach offers a controlled and efficient way to generate o-QDM and utilize its reactivity for synthesizing diverse organic compounds.

Q2: What is the role of the excimer laser in this research, and why is it particularly relevant to 1,2-bis(phenoxymethyl)benzene?

A2: The research demonstrates that 1,2-bis(phenoxymethyl)benzene effectively generates o-QDM upon irradiation with excimer lasers, specifically KrF (248 nm), XeCl (308 nm), and XeF (351 nm) lasers []. The choice of laser wavelength is crucial as it needs to match the energy required to trigger the photochemical transformation of 1,2-bis(phenoxymethyl)benzene into o-QDM. This study found that the KrF excimer laser (248 nm) was the most efficient in facilitating this reaction, leading to higher consumption of the starting material and increased yields of the desired cycloadducts. This highlights the importance of selecting an appropriate light source tailored to the specific photochemical properties of the starting compound for successful o-QDM generation.

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